molecular formula C20H26N2O B14583127 Benzamide, N-[3-(dimethylamino)propyl]-2-(2-phenylethyl)- CAS No. 61321-72-0

Benzamide, N-[3-(dimethylamino)propyl]-2-(2-phenylethyl)-

Cat. No.: B14583127
CAS No.: 61321-72-0
M. Wt: 310.4 g/mol
InChI Key: RFBNHTBRYWSPIM-UHFFFAOYSA-N
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Description

Benzamide, N-[3-(dimethylamino)propyl]-2-(2-phenylethyl)- is a complex organic compound with a molecular formula of C12H19N3O. It is a derivative of benzamide, which is the simplest amide derivative of benzoic acid. This compound is known for its unique chemical structure, which includes a dimethylamino group and a phenylethyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[3-(dimethylamino)propyl]-2-(2-phenylethyl)- typically involves the reaction of benzoyl chloride with N,N-dimethyl-1,3-propanediamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity Benzamide, N-[3-(dimethylamino)propyl]-2-(2-phenylethyl)-.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[3-(dimethylamino)propyl]-2-(2-phenylethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

Benzamide, N-[3-(dimethylamino)propyl]-2-(2-phenylethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, N-[3-(dimethylamino)propyl]-2-(2-phenylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenylethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N,N-Dimethylbenzamide: A derivative with a dimethylamino group.

    Phenylethylamine: A compound with a phenylethyl group.

Uniqueness

Benzamide, N-[3-(dimethylamino)propyl]-2-(2-phenylethyl)- is unique due to the presence of both the dimethylamino and phenylethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

61321-72-0

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-2-(2-phenylethyl)benzamide

InChI

InChI=1S/C20H26N2O/c1-22(2)16-8-15-21-20(23)19-12-7-6-11-18(19)14-13-17-9-4-3-5-10-17/h3-7,9-12H,8,13-16H2,1-2H3,(H,21,23)

InChI Key

RFBNHTBRYWSPIM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)C1=CC=CC=C1CCC2=CC=CC=C2

Origin of Product

United States

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